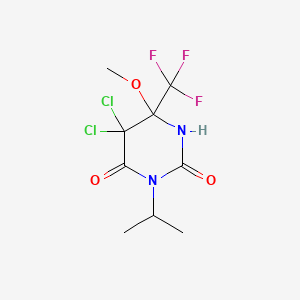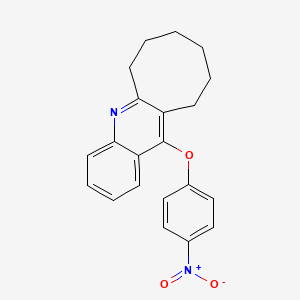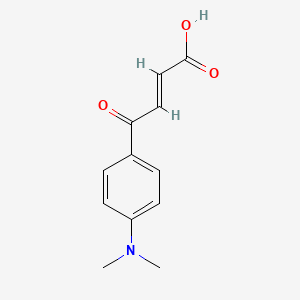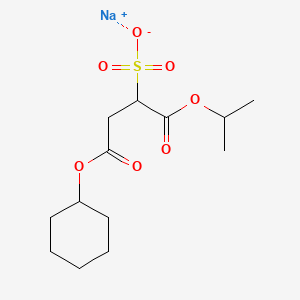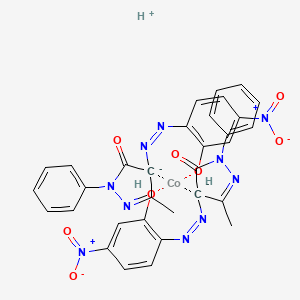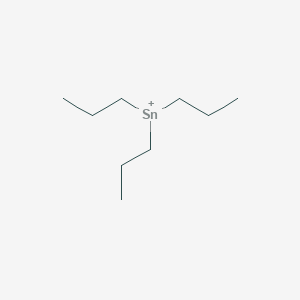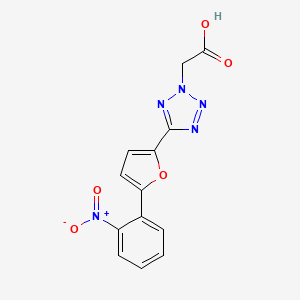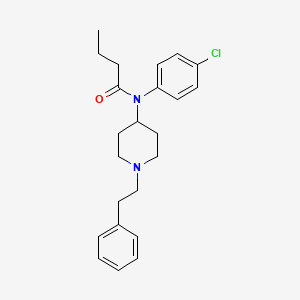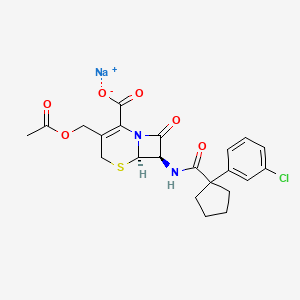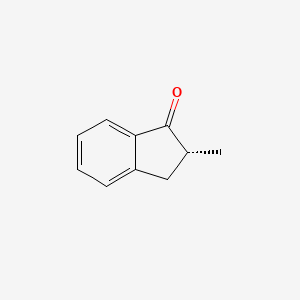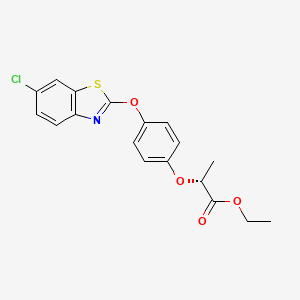
Fenthiaprop-p-ethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenthiaprop-p-ethyl: is a post-emergent herbicide primarily used for the control of grasses and broad-leaved weeds. It is known for its selective action, targeting specific weeds without harming the crops. The chemical formula of this compound is C18H16ClNO4S , and it is characterized by its white crystalline solid form .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenthiaprop-p-ethyl involves multiple steps. Initially, 2,6-dichloro benzoxazole reacts with 2-(4-hydroxyphenoxy) propionic acid under alkaline conditions to form ®-2-[4-(6-chloro-1,3-benzoxazole-2-base oxygen) phenoxy] propionic acid. This intermediate is then esterified with ethanol to produce this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of ion exchange resins and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Fenthiaprop-p-ethyl undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes to form fenoxaprop-P, especially under acidic or basic conditions.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Fenoxaprop-P.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific conditions.
Scientific Research Applications
Chemistry: Fenthiaprop-p-ethyl is used as a model compound in studying the synthesis and reactions of aryloxyphenoxypropionate herbicides. It helps in understanding the chemical behavior and stability of such compounds .
Biology: In biological research, this compound is used to study its effects on plant physiology and metabolism. It is particularly useful in investigating the mechanisms of herbicide resistance in weeds .
Medicine: While not directly used in medicine, the study of this compound’s mechanism of action provides insights into enzyme inhibition, which can be relevant in drug development .
Industry: this compound is widely used in agriculture to control weeds in crops like wheat, barley, and rice. Its selective action makes it a valuable tool for maintaining crop health and yield .
Mechanism of Action
Fenthiaprop-p-ethyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). This enzyme is crucial for fatty acid biosynthesis in plants. By inhibiting ACCase, this compound disrupts the production of essential fatty acids, leading to the death of the targeted weeds .
Comparison with Similar Compounds
- Fenoxaprop-P-ethyl
- Sethoxydim
- Clethodim
- Pinoxaden
Comparison: Fenthiaprop-p-ethyl is unique in its high selectivity and effectiveness against a broad spectrum of weeds. Compared to similar compounds like Fenoxaprop-P-ethyl and Sethoxydim, this compound has a more favorable environmental profile and lower toxicity to non-target organisms .
Conclusion
This compound is a versatile and effective herbicide with significant applications in agriculture and scientific research. Its unique mechanism of action and favorable properties make it a valuable tool in weed management and a subject of ongoing research in various scientific fields.
Properties
CAS No. |
71283-78-8 |
|---|---|
Molecular Formula |
C18H16ClNO4S |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
ethyl (2R)-2-[4-[(6-chloro-1,3-benzothiazol-2-yl)oxy]phenoxy]propanoate |
InChI |
InChI=1S/C18H16ClNO4S/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3/t11-/m1/s1 |
InChI Key |
HVCNNTAUBZIYCG-LLVKDONJSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(S2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


